molecular formula C7H15NO4 B13114110 Ethyl ((ethoxymethoxy)methyl)carbamate

Ethyl ((ethoxymethoxy)methyl)carbamate

Cat. No.: B13114110
M. Wt: 177.20 g/mol
InChI Key: GBKLZZMSZJNDNK-UHFFFAOYSA-N
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Description

Ethyl((ethoxymethoxy)methyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, is characterized by its unique structure, which includes an ethyl group, an ethoxymethoxy group, and a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl((ethoxymethoxy)methyl)carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .

Industrial Production Methods: Industrial production of carbamates, including ethyl((ethoxymethoxy)methyl)carbamate, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product. The use of catalysts, such as indium triflate, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl((ethoxymethoxy)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines or alcohols.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can replace the ethoxymethoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl((ethoxymethoxy)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl((ethoxymethoxy)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the formation of a carbamate-enzyme complex, which can alter the enzyme’s function .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison: Ethyl((ethoxymethoxy)methyl)carbamate is unique due to its ethoxymethoxy group, which imparts distinct chemical properties compared to other carbamates. This structural difference can influence its reactivity, solubility, and interaction with biological targets. For instance, the presence of the ethoxymethoxy group may enhance its solubility in organic solvents and affect its binding affinity to enzymes .

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

ethyl N-(ethoxymethoxymethyl)carbamate

InChI

InChI=1S/C7H15NO4/c1-3-10-6-11-5-8-7(9)12-4-2/h3-6H2,1-2H3,(H,8,9)

InChI Key

GBKLZZMSZJNDNK-UHFFFAOYSA-N

Canonical SMILES

CCOCOCNC(=O)OCC

Origin of Product

United States

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